(S)-ethyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with a complex structure that includes an ethyl ester, an amino group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of (S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
(S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoic acid: The carboxylic acid analog of the compound.
3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanol: The alcohol derivative of the compound.
Uniqueness
(S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its chiral nature and the presence of both an amino group and an ester group, which provide multiple sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[3-(3-methylphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-18(20)12-17(19)16-9-5-8-15(11-16)14-7-4-6-13(2)10-14/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZAWDFIKTVZNH-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C2=CC=CC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC=CC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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